molecular formula C28H15N3O8 B3824011 9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)

9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)

Cat. No. B3824011
M. Wt: 521.4 g/mol
InChI Key: SCOPTTFRZYPJSM-UHFFFAOYSA-N
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Description

The compound is a 1:1 complex of 9-anthracenecarbaldehyde and 2,4,7-trinitro-9H-fluoren-9-one . 9-anthracenecarbaldehyde is a yellow solid that is soluble in common organic solvents . 2,4,7-trinitro-9H-fluoren-9-one is a pale yellow needle-like substance or yellow powder .


Synthesis Analysis

9-anthracenecarbaldehyde is prepared by Vilsmeier formylation of anthracene . The synthesis of the 1:1 complex of 2,4,7-trinitro-9H-fluoren-9-one with 9-anthracenecarbaldehyde is not explicitly mentioned in the retrieved sources.


Molecular Structure Analysis

The crystal and molecular structure of the 1:1 complex of 2,4,7-trinitro-9H-fluoren-9-one with anthracene (C13H5N3O7·C14H10) have been determined by means of X-ray diffraction analysis . In the crystal of the complex, the donor and acceptor molecules form mixed stacks .


Chemical Reactions Analysis

The formation energy of the charge-transfer complexes increases with the size of the conjugated system of the donor molecule . The electron transition in the charge-transfer complexes is mainly due to the electron transfer from donor atoms to acceptor atoms .


Physical And Chemical Properties Analysis

9-anthracenecarbaldehyde is a yellow solid that is soluble in common organic solvents . 2,4,7-trinitro-9H-fluoren-9-one is insoluble in water . It is flammable and emits highly toxic fumes of nitrogen oxides when heated to decomposition .

Mechanism of Action

The properties of the charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor, primarily on the energy difference between the lowest unoccupied molecular orbital (LUMO) of the acceptor and the highest occupied molecular orbital (HOMO) of the donor .

Safety and Hazards

2,4,7-trinitro-9H-fluoren-9-one is a suspected carcinogen with experimental tumorigenic data . It is mildly toxic by ingestion and a skin and eye irritant . When heated to decomposition, it emits highly toxic fumes of nitrogen oxides .

Future Directions

Charge-transfer complexes formed via the interaction of the molecules of aromatic π-donors and π-acceptors have been widely studied and still attract research interest from scientific and application viewpoints . They exhibit a wide range of unique physical properties and can be used in various electronic and optoelectronic devices . The search for novel efficient donors and acceptors, preparation of the charge-transfer complexes based on them, and study of their properties are among topical issues leading to promising results .

properties

IUPAC Name

anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOPTTFRZYPJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)
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9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)
Reactant of Route 3
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9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)
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9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)
Reactant of Route 5
Reactant of Route 5
9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)
Reactant of Route 6
9-anthracenecarbaldehyde - 2,4,7-trinitro-9H-fluoren-9-one (1:1)

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